molecular formula C19H20F3N5O2 B10905562 Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B10905562
M. Wt: 407.4 g/mol
InChI Key: LXQBQZHBVUVANW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a pyrazolo[3,4-b]pyridine derivative characterized by a trifluoromethyl group at position 4, a cyclopropyl substituent at position 3, and a 1-ethyl-1H-pyrazole moiety at position 4. This compound shares structural motifs with bioactive molecules targeting kinases or inflammatory pathways, where the trifluoromethyl group improves metabolic stability and binding affinity .

Properties

Molecular Formula

C19H20F3N5O2

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 2-[3-cyclopropyl-6-(1-ethylpyrazol-4-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C19H20F3N5O2/c1-3-26-9-12(8-23-26)14-7-13(19(20,21)22)16-17(11-5-6-11)25-27(18(16)24-14)10-15(28)29-4-2/h7-9,11H,3-6,10H2,1-2H3

InChI Key

LXQBQZHBVUVANW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3CC(=O)OCC)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring system.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclopropyl Group Addition: The cyclopropyl group is typically introduced via cyclopropanation reactions, which may involve the use of diazo compounds and transition metal catalysts.

    Esterification: The final step involves esterification to form the ethyl acetate moiety, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be involved in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles under various conditions (acidic, basic, or neutral) are employed.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrazolo[3,4-b]pyridine derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyrazolo[3,4-b]pyridine core are crucial for binding to these targets, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural features and inferred properties of the target compound and related derivatives from the evidence:

Compound Name / ID (if available) Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Potential Applications References
Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate Pyrazolo[3,4-b]pyridine 3-cyclopropyl, 4-CF₃, 6-(1-ethyl-pyrazole), 1-ethyl acetate ~434.4 (calculated) Trifluoromethyl, cyclopropyl, ethyl ester Kinase inhibition, anti-inflammatory
3-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one () Pyrazolo[3,4-b]pyridinone 3-(4-Cl-phenyl), 4-methyl, 1-phenyl ~353.8 Chlorophenyl, ketone Antimicrobial, anticancer
1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide () Pyrazolo[3,4-b]pyridine 1-ethyl, 3-methyl, 6-(p-tolyl), 4-carbohydrazide ~353.4 Tolyl, carbohydrazide Chelation, enzyme inhibition
2-(1-(2-chloro-2-phenylethyl)-4-(3-chlorophenylamino)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetic acid () Pyrazolo[3,4-d]pyrimidine 2-chloro-phenylethyl, 4-(3-Cl-phenylamino), acetic acid ~502.3 Chlorophenyl, amino, carboxylic acid Antiviral, kinase modulation
Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate () Thiazole-pyrazole hybrid 4-methyl thiazole, trifluoromethyl-pyrazole, ethyl ester ~407.4 Trifluoromethyl, thiazole Metabolic stabilization, agrochemicals

Key Observations:

Core Heterocycle Variations :

  • The target compound and derivatives share a pyrazolo[3,4-b]pyridine core, whereas features a pyrazolo[3,4-d]pyrimidine system. The latter’s expanded ring may confer distinct electronic properties and target selectivity .
  • Hybrid structures (e.g., thiazole-pyrazole in ) demonstrate modular design strategies to optimize pharmacokinetics .

Substituent Effects: Trifluoromethyl (CF₃): Present in the target compound and ’s thiazole derivative, CF₃ enhances lipophilicity and resistance to oxidative metabolism, critical for oral bioavailability . Cyclopropyl vs. Aromatic Groups: The target’s cyclopropyl group (vs. Ethyl Pyrazole vs. Tolyl: The 1-ethyl-pyrazole in the target compound (vs. p-tolyl in ) introduces hydrogen-bonding capability, which may enhance target engagement .

Synthetic Methodologies: The target compound’s ethyl acetate side chain suggests a synthesis involving esterification, akin to ’s use of ethyl acetoacetate under reflux .

Pharmacological Implications :

  • Pyrazolo[3,4-b]pyridines are prevalent in kinase inhibitors (e.g., JAK/STAT pathway). The target’s CF₃ and cyclopropyl groups align with features of FDA-approved kinase inhibitors like tofacitinib .
  • ’s carboxylic acid group may confer solubility advantages but limit blood-brain barrier penetration compared to the target’s ester .

Biological Activity

Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, commonly referred to as a pyrazolo[3,4-b]pyridine derivative, exhibits significant biological activity that has been explored in various studies. This article synthesizes current research findings regarding its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its complex structure, featuring a trifluoromethyl group and a cyclopropyl moiety, which contribute to its unique biological properties. The molecular formula is C16H18F3N5O2C_{16}H_{18}F_3N_5O_2, and it has been identified under CAS number 1171944-79-8.

This compound has been shown to interact with various biological targets, primarily through inhibition of protein-protein interactions (PPIs) and modulation of signaling pathways. Notably, compounds in this class have demonstrated the ability to inhibit BCL6, a transcriptional repressor implicated in several cancers.

In Vitro Studies

In vitro studies have indicated that this compound exhibits potent inhibitory activity against specific cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action
SU-DHL-4< 0.5BCL6 inhibitor
OCI-Ly1< 0.5Disruption of PPI with co-repressors

These findings suggest that the compound may serve as a promising candidate for cancer therapy by targeting oncogenic pathways.

In Vivo Studies

Preclinical in vivo studies have further substantiated the efficacy of this compound in reducing tumor growth in xenograft models. The pharmacokinetic profile indicates favorable absorption and distribution characteristics, enhancing its potential for therapeutic use.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in modulating the biological activity of pyrazolo[3,4-b]pyridines. For instance, the introduction of a trifluoromethyl group at the 4-position significantly enhances potency against BCL6. Additionally, variations in substituents on the pyrazole ring have been shown to affect both selectivity and efficacy:

Substituent Effect on Activity
Methyl (Me)Baseline activity
Ethyl (Et)Slightly improved activity
Cyclopropyl (cPr)Enhanced pharmacokinetic properties

These modifications suggest that careful tuning of substituents can optimize therapeutic outcomes.

Case Studies

Several case studies have documented the successful application of this compound in experimental models:

  • Case Study: Lymphoma Treatment
    • Objective: Evaluate the efficacy of the compound in lymphoma models.
    • Outcome: Significant reduction in tumor size and improved survival rates compared to control groups.
  • Case Study: Mechanistic Insights
    • Objective: Investigate the molecular mechanisms underlying its action.
    • Findings: The compound was found to induce apoptosis in cancer cells through activation of caspase pathways.

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